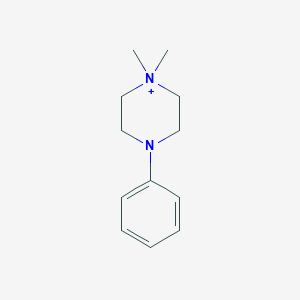

Dimethylphenylpiperazinium

Description

Structure

3D Structure

Properties

CAS No. |

114-28-3 |

|---|---|

Molecular Formula |

C12H19N2+ |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

1,1-dimethyl-4-phenylpiperazin-1-ium |

InChI |

InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |

InChI Key |

MKGIQRNAGSSHRV-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C |

Other CAS No. |

114-28-3 |

Synonyms |

1,1 Dimethyl 4 phenylpiperazine Iodide 1,1-Dimethyl-4-phenylpiperazine Iodide Dimethylphenylpiperazinium Dimethylphenylpiperazinium Iodide DMPP Iodide, 1,1-Dimethyl-4-phenylpiperazine Iodide, Dimethylphenylpiperazinium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylphenylpiperazinium (DMPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits a notable selectivity for ganglionic subtypes over muscle-type nAChRs, making it a valuable pharmacological tool for investigating the role of these receptors in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental applications of DMPP. Detailed summaries of its quantitative effects, experimental protocols, and associated signaling pathways are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

DMPP is a synthetic compound with the following key identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | 1,1-Dimethyl-4-phenylpiperazin-1-ium | [1][2] |

| Chemical Formula | C₁₂H₁₉N₂⁺ | [1] |

| Molar Mass | 191.29 g/mol | [1] |

| CAS Number | 54-77-3 (iodide salt) | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Mechanism of Action

DMPP exerts its effects by directly binding to and activating neuronal nAChRs, which are ligand-gated ion channels. Its primary mechanism of action involves:

-

Direct Agonism: DMPP binds to the agonist recognition sites on neuronal nAChRs, inducing a conformational change that opens the ion channel.[3][4]

-

Ion Influx: The opening of the nAChR channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane.[3]

-

Neuronal Excitation: This depolarization increases the excitability of the neuron, leading to the generation of action potentials and subsequent neurotransmitter release.[4]

DMPP displays a preference for nAChRs located in autonomic ganglia, which are crucial for the transmission of signals in both the sympathetic and parasympathetic nervous systems.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and efficacy of DMPP at various nAChR subtypes.

Table 3.1: Potency of DMPP at nAChR Subtypes

| nAChR Subtype | Cell/Tissue Type | Assay Type | Parameter | Value | Reference |

| α3β4 * | SH-SY5Y cells | Receptor Desensitization | DC₅₀ | 1.8 µM | [1] |

| Neuronal-type | Rat Dorsolateral Septal Neurones | Electrophysiology (Hyperpolarization) | Half-maximal response | 3 µM | [5] |

| Myenteric Neurons | Guinea Pig Small Intestine | Electrophysiology (ACh EC₅₀ shift) | EC₅₀ (ACh in presence of 10 µM DMPP) | 1481 µM (from 242 µM) | [3] |

*Predominantly expressed subtype

Table 3.2: In Vivo Efficacy of DMPP

| Animal Model | Response Measured | Dose | Effect | Reference |

| Anesthetized Mice | Sympathetic Cardiovascular Response (Pressor) | 0.1 mg/kg (i.v.) | Significant increase in blood pressure, attenuated by α7 nAChR antagonist | [4] |

| Anesthetized Mice | Parasympathetic Cardiovascular Response (Bradycardia) | 0.1 mg/kg (i.v.) | Pronounced decrease in heart rate, attenuated by α4β2 nAChR antagonist | [4] |

Signaling Pathways

Activation of nAChRs by DMPP initiates downstream signaling cascades that can modulate a variety of cellular functions, including inflammation and cell survival.

PI3K/Akt Signaling Pathway

DMPP has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation.

Caption: DMPP-induced activation of the PI3K/Akt signaling pathway.

PLC-Mediated Calcium Signaling

Downstream of PI3K activation, DMPP can also stimulate Phospholipase C (PLC), leading to the mobilization of intracellular calcium.[6]

Caption: PLC-mediated intracellular calcium release following DMPP stimulation.

Experimental Protocols

The following are representative protocols for studying the effects of DMPP in common experimental models.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure DMPP-induced currents in cultured neuronal cells (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells cultured on glass coverslips

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)

-

DMPP stock solution (10 mM in deionized water)

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a cell with the micropipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply DMPP at various concentrations (e.g., 0.1 µM to 100 µM) via a perfusion system.

-

Record the resulting inward currents.

-

Wash out the DMPP with external solution between applications.

-

Analyze the current-voltage relationship and dose-response curves.

Caption: Workflow for whole-cell patch-clamp recording of DMPP-induced currents.

Isolated Tissue Preparation: Guinea Pig Ileum Longitudinal Muscle

This protocol is used to assess the contractile or relaxant effects of DMPP on smooth muscle.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 Glucose, gassed with 95% O₂ / 5% CO₂

-

DMPP stock solution

-

Organ bath with isometric force transducer

Procedure:

-

Humanely euthanize a guinea pig according to approved protocols.

-

Isolate a segment of the terminal ileum.

-

Gently remove the longitudinal muscle-myenteric plexus layer.

-

Mount the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.

-

Record baseline contractile activity.

-

Add DMPP cumulatively to the organ bath to construct a concentration-response curve.

-

Record the changes in muscle tension.

-

Analyze the data to determine EC₅₀ and maximal response.

In Vivo Cardiovascular Monitoring in Anesthetized Mice

This protocol is for evaluating the effects of DMPP on heart rate and blood pressure.[4]

Materials:

-

Male C57BL/6 mice

-

Urethane (B1682113) anesthetic

-

Catheters for cannulation of the carotid artery and jugular vein

-

Pressure transducer and data acquisition system

-

DMPP solution for intravenous injection

Procedure:

-

Anesthetize the mouse with urethane (1.2 g/kg, i.p.).

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the right carotid artery and connect it to a pressure transducer to monitor blood pressure and heart rate.

-

Cannulate the left jugular vein for intravenous drug administration.

-

Allow the animal to stabilize for at least 20 minutes.

-

Administer a bolus injection of DMPP (e.g., 0.1 mg/kg) via the jugular vein catheter.

-

Record the immediate and sustained changes in mean arterial pressure and heart rate.

-

To investigate receptor subtypes, pre-treat with selective antagonists (e.g., for α7 or α4β2 nAChRs) before DMPP administration.

-

At the end of the experiment, humanely euthanize the animal.

Applications in Research and Drug Development

DMPP serves as a critical tool in several areas of research:

-

Autonomic Neuroscience: Investigating the function of ganglionic nAChRs in sympathetic and parasympathetic signaling.[4]

-

Neurotransmitter Release: Studying the role of presynaptic nAChRs in modulating the release of various neurotransmitters.

-

Inflammation Research: Elucidating the "cholinergic anti-inflammatory pathway" and the role of nAChRs on immune cells.[6]

-

Drug Discovery: Serving as a reference compound for the development of more selective nAChR agonists and antagonists with therapeutic potential in pain, inflammation, and neurodegenerative diseases.

Conclusion

This compound (DMPP) is a well-characterized and selective ganglionic nAChR agonist. Its distinct pharmacological profile makes it an indispensable tool for the functional characterization of neuronal nAChRs and the exploration of their physiological and pathophysiological roles. The quantitative data, experimental protocols, and signaling pathway information provided in this guide are intended to support the continued use of DMPP in advancing our understanding of nicotinic cholinergic systems and in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Presynaptic Nicotinic Receptors Facilitate Monoaminergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylphenylpiperazinium (DMPP): An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It displays a degree of selectivity for ganglionic nAChRs, making it a valuable pharmacological tool for studying the autonomic nervous system and other neuronal processes.[1] Its mechanism of action is multifaceted, extending beyond simple receptor agonism to influence neurotransmitter release, inflammatory pathways, and other cellular processes.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

DMPP's primary molecular target is the nAChR, a family of ligand-gated ion channels. Upon binding, DMPP stabilizes the open conformation of the receptor, leading to an influx of cations, primarily Na+ and Ca2+, down their electrochemical gradients. This influx of positive ions results in depolarization of the cell membrane, which can trigger a variety of downstream cellular events, including the firing of action potentials in neurons and the release of neurotransmitters.

DMPP exhibits a preference for neuronal nAChR subtypes, particularly those found in autonomic ganglia. Studies have shown that DMPP can activate various nAChR subunit combinations, including those containing α3, α4, and β4 subunits.[2] The specific subunit composition of the nAChR influences its pharmacological properties, including its affinity for DMPP and the kinetics of the resulting ion currents. For instance, DMPP has been shown to be equipotent to acetylcholine at human α3β4 nAChRs.

Modulation of Neurotransmitter Release

A significant consequence of DMPP-induced nAChR activation is the modulation of neurotransmitter release from presynaptic terminals. This effect is particularly prominent for acetylcholine (ACh) itself, creating a positive feedback loop. DMPP has also been demonstrated to influence the release of other key neurotransmitters:

-

Dopamine (B1211576) (DA) and Serotonin (B10506) (5-HT): DMPP can induce the release of dopamine and serotonin. This action is complex, involving both nAChR-mediated exocytosis and a carrier-mediated release mechanism through interaction with monoamine transporters.[3]

-

Noradrenaline (NA): Similar to dopamine and serotonin, DMPP can increase the release of noradrenaline through both nAChR-dependent and carrier-mediated mechanisms.

Off-Target Effects: Monoamine Transporters

In addition to its action on nAChRs, DMPP can directly interact with and inhibit monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] This inhibition of reuptake can contribute to the increased extracellular concentrations of these neurotransmitters.

Intracellular Signaling Pathways

The influx of calcium through nAChRs activated by DMPP initiates several downstream signaling cascades:

-

PI3K/PLC Pathway: In inflammatory cells like monocytes and macrophages, DMPP-mediated activation of nAChRs containing α3, α4, and α5 subunits is coupled to the activation of Phosphoinositide 3-kinase (PI3K).[4] PI3K, in turn, can activate Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3).[4] IP3 acts on its receptors on the endoplasmic reticulum to mobilize intracellular calcium stores.[4] This pathway is implicated in the anti-inflammatory effects of DMPP.[4]

-

Calmodulin-Dependent Pathways: The increase in intracellular calcium can activate calmodulin (CaM), a ubiquitous calcium-binding protein. The Ca2+/CaM complex can then activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs). This pathway is thought to be involved in the DMPP-induced facilitation of acetylcholine release.

Data Presentation

Quantitative Pharmacological Data for DMPP

| Parameter | Target | Species/Tissue | Value | Reference(s) |

| Potency Ratio (vs. ACh) | Human α3β4 nAChR | Xenopus oocytes | 0.99 ± 0.02 | |

| Half-maximal response (hyperpolarization) | Nicotinic Receptors | Rat dorsolateral septal neurons | 3 µM | |

| IC50 | Dopamine Transporter (DAT) | Rat striatal synaptosomes | 3.18 µM | [3] |

| IC50 | Serotonin Transporter (SERT) | Rat hippocampal synaptosomes | 0.49 µM | [3] |

Mandatory Visualization

Caption: Signaling pathway of DMPP action.

Caption: Workflow for a DMPP radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for DMPP Competition

Objective: To determine the binding affinity (Ki) of DMPP for a specific nAChR subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α3β4 nAChRs).

-

Radioligand with high affinity for the nAChR subtype (e.g., [³H]-epibatidine).

-

DMPP stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known non-labeled nAChR ligand (e.g., nicotine).

-

Competition: Add membrane preparation, radioligand, and serial dilutions of DMPP.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DMPP concentration.

-

Determine the IC50 value (the concentration of DMPP that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the electrophysiological effects of DMPP on cells expressing nAChRs.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., cultured neurons or transfected HEK293 cells).

-

External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.3).

-

Internal solution for the patch pipette (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP, 0.1 GTP, pH 7.3).

-

DMPP stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Micromanipulator.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Obtaining a Whole-Cell Recording:

-

Under visual control, approach a cell with the patch pipette while applying positive pressure.

-

When the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

DMPP Application:

-

In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply DMPP to the cell using a perfusion system.

-

Record the inward current elicited by DMPP.

-

To determine the EC50, apply increasing concentrations of DMPP and measure the peak current response at each concentration.

-

-

Data Analysis:

-

Plot the normalized current response against the logarithm of the DMPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

FURA-2 AM Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to DMPP stimulation.

Materials:

-

Cells expressing nAChRs.

-

FURA-2 AM (acetoxymethyl ester) fluorescent calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

DMPP stock solution.

-

Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips.

-

Dye Loading:

-

Prepare a loading solution containing FURA-2 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the FURA-2 AM within the cells.

-

-

Imaging:

-

Mount the dish or coverslip on the fluorescence microscope.

-

Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulate the cells by adding DMPP to the imaging buffer.

-

Continue to acquire ratiometric images to monitor the change in intracellular calcium concentration over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Quantify the peak response and the kinetics of the calcium transient.

-

References

- 1. ginsim.github.io [ginsim.github.io]

- 2. Overall sketch of the two IPP/DMAPP producing pathways and their intracellular localization in plants [pfocr.wikipathways.org]

- 3. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist Profile of DMPP at Nicotinic Acetylcholine Receptors: A Technical Guide

An In-depth Examination of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) as a Nicotinic Acetylcholine (B1216132) Receptor Agonist for Researchers and Drug Development Professionals.

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] Structurally, it is a phenylpiperazinium derivative. Historically, DMPP has been utilized as a classical pharmacological tool to investigate the function of autonomic ganglia due to its selectivity for ganglionic nAChRs over those at the neuromuscular junction.[1][2] Its utility in research stems from its ability to selectively activate specific subtypes of nAChRs, thereby inducing a range of physiological responses. This guide provides a comprehensive technical overview of DMPP's action as a nAChR agonist, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in the central and peripheral nervous systems.[3][4] These receptors are pentameric structures composed of various combinations of α and β subunits, with some subtypes being homomeric (e.g., α7).[4][5][6] The specific subunit composition of the nAChR pentamer determines its pharmacological and biophysical properties, including its affinity and sensitivity to agonists like DMPP.[5][7]

Quantitative Pharmacological Data

The interaction of DMPP with various nAChR subtypes is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy. While DMPP is known for its preference for ganglionic subtypes, its activity profile extends to other nAChR subtypes. The following tables summarize the available quantitative data for DMPP's interaction with different nAChR subtypes.

| nAChR Subtype | Ligand | Ki (nM) | Assay Conditions | Source |

| α3β4 | [³H]Dopamine Release | Not Available | Not Available | [5] |

| α4β2 | [³H]Dopamine Release | Not Available | Not Available | [5] |

| α7 | Not Specified | Not Available | Not Available | |

| Muscle-type (α1)₂β1δε | Not Specified | Not Available | Not Available |

| nAChR Subtype | EC50 (µM) | Efficacy (% of ACh response) | Experimental System | Source |

| α3β4 (expressed in SH-SY5Y cells) | 1.8 (DC₅₀) | Agonist | Membrane potential sensing dye fluorescence | [8] |

| Myenteric Neurons | Partial Agonist | Shifts ACh EC₅₀ from 242 µM to 1481 µM | Electrophysiology | [2] |

| α4β2 | Not Specified | Agonist | Not Specified | [9] |

| α7 | Not Specified | Agonist | Not Specified | [9] |

Table 2: Functional Potency (EC50) and Efficacy of DMPP at nAChR Subtypes. The potency and efficacy of DMPP can vary depending on the experimental system and the specific subunits co-expressed.

Signaling Pathways Modulated by DMPP

Activation of nAChRs by DMPP initiates a cascade of intracellular signaling events, primarily through the influx of cations like Na⁺ and Ca²⁺. This depolarization and calcium entry can trigger various downstream pathways.

PI3K/PLC Pathway in Immune Cells

In monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects by activating the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways.[9] This signaling cascade leads to a reduction in the release of pro-inflammatory cytokines like TNF-α.

Caption: DMPP-induced PI3K/PLC signaling pathway in immune cells.

Calcium Signaling and Neurotransmitter Release

A primary consequence of nAChR activation by DMPP is an increase in intracellular calcium concentration ([Ca²⁺]i). This occurs through direct influx of Ca²⁺ through the nAChR channel and indirectly via the activation of voltage-gated calcium channels (VGCCs) following membrane depolarization.[10] This elevation in presynaptic [Ca²⁺]i is a critical step in triggering the release of various neurotransmitters.

Caption: DMPP-mediated calcium signaling and neurotransmitter release.

Experimental Protocols

The characterization of DMPP's activity at nAChRs relies on a variety of in vitro and ex vivo experimental techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[5][7]

Objective: To determine the Ki of DMPP for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines like HEK293 or from specific brain regions).[5]

-

A suitable high-affinity radioligand (e.g., [³H]epibatidine, [³H]cytisine).[5][7]

-

Unlabeled DMPP.

-

A known non-selective nAChR ligand for determining non-specific binding (e.g., nicotine).[5]

-

Assay buffer and wash buffer.

-

96-well plates, glass fiber filters, cell harvester, and scintillation counter.[3]

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend to a known protein concentration.[3]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[3]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DMPP concentration to generate a competition curve. Determine the IC50 value (the concentration of DMPP that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (in Xenopus oocytes) and patch-clamp (in cultured cells or brain slices), are used to measure the functional properties of nAChRs, including agonist potency (EC50) and efficacy.

Objective: To determine the EC50 and relative efficacy of DMPP at a specific nAChR subtype.

Materials:

-

Xenopus oocytes or cultured cells expressing the nAChR subtype of interest.

-

Recording electrodes filled with appropriate internal solution.

-

External recording solution (e.g., Ringer's solution).

-

DMPP and a reference agonist (e.g., acetylcholine).

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Cell Preparation: Prepare oocytes or cultured cells expressing the target nAChR subtype.

-

Recording Setup:

-

Two-Electrode Voltage Clamp (Oocytes): Impale an oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Patch-Clamp (Cultured Cells): Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration). Clamp the cell at a holding potential.

-

-

Agonist Application: Perfuse the cell with external solution containing increasing concentrations of DMPP. Record the inward current elicited by each concentration.

-

Reference Agonist: Apply a saturating concentration of a full agonist like acetylcholine to determine the maximum response of the system.

-

Data Analysis: Plot the peak current response as a function of the logarithm of the DMPP concentration to generate a dose-response curve. Fit the curve with a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax). Calculate the relative efficacy of DMPP by comparing its Emax to that of the reference full agonist.

Calcium Imaging

Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration in response to nAChR activation.[10]

Objective: To measure DMPP-evoked calcium transients in cells expressing nAChRs.

Materials:

-

Cultured cells or tissue slices expressing the nAChR subtype of interest.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).[8]

-

External imaging solution.

-

DMPP and other pharmacological agents (e.g., nAChR antagonists, VGCC blockers).

-

Fluorescence microscope equipped with a sensitive camera and appropriate filter sets.

Procedure:

-

Cell Loading: Incubate the cells with the calcium indicator dye to allow it to enter the cells and be cleaved into its active form.

-

Imaging: Place the cells on the stage of the fluorescence microscope and perfuse with the imaging solution.

-

Baseline Measurement: Record the baseline fluorescence for a period before agonist application.

-

DMPP Application: Apply DMPP to the cells and record the change in fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence (often expressed as a ratio of fluorescence at two different excitation or emission wavelengths for ratiometric dyes, or as ΔF/F₀ for single-wavelength dyes) to determine the amplitude and kinetics of the calcium transient. Use of specific antagonists can confirm the involvement of particular nAChR subtypes and VGCCs.

Conclusion

DMPP remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptors, particularly those found in autonomic ganglia. Its ability to selectively activate these receptors has provided significant insights into their physiological roles. This guide has summarized the key pharmacological properties of DMPP, the signaling pathways it influences, and the standard experimental protocols used for its characterization. For researchers and drug development professionals, a thorough understanding of DMPP's profile is essential for interpreting experimental results and for the design of novel subtype-selective nAChR modulators. Future research should aim to fill the gaps in the quantitative data for DMPP's activity at a wider range of nAChR subtypes to further refine its utility as a research tool.

References

- 1. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Muscle and neuronal nicotinic acetylcholine receptors. Structure, function and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]

The History and Discovery of Dimethylphenylpiperazinium (DMPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of 1,1-Dimethyl-4-phenylpiperazinium (DMPP). DMPP is a quaternary ammonium (B1175870) compound that has played a significant role in the study of the autonomic nervous system due to its potent and selective agonist activity at ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs). This document details its initial synthesis, pivotal early studies, and its subsequent use as a pharmacological tool. It includes a compilation of its known binding affinities and potencies at various nAChR subtypes, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates.

Introduction: The Dawn of a Ganglionic Stimulant

The mid-20th century was a period of intense investigation into the chemical transmission of nerve impulses. A pivotal moment in this era was the discovery of compounds that could selectively stimulate autonomic ganglia, providing researchers with invaluable tools to dissect the complexities of the sympathetic and parasympathetic nervous systems. It was in this context that Dimethylphenylpiperazinium (DMPP) emerged as a key pharmacological agent.

One of the earliest and most significant reports on the pharmacology of DMPP was published in 1951 by Graham Chen and his colleagues at Parke, Davis & Co.[1] Their seminal work described DMPP as a potent "ganglion-stimulating, hypertensive agent," laying the foundation for decades of research into its mechanism of action and physiological effects.[1]

Synthesis of 1,1-Dimethyl-4-phenylpiperazinium Iodide

The synthesis of DMPP is a straightforward quaternization reaction. The process involves the methylation of N-phenylpiperazine. While the original 1951 paper by Chen et al. does not provide a detailed synthetic protocol, the synthesis can be reliably achieved through the following general method:

Reaction: N-phenylpiperazine is reacted with an excess of methyl iodide. The lone pair of electrons on one of the nitrogen atoms of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of the quaternary ammonium salt, 1,1-dimethyl-4-phenylpiperazinium iodide.

Illustrative Protocol:

A common method for the N-alkylation of piperazines involves dissolving N-phenylpiperazine in a suitable solvent, such as acetone (B3395972) or acetonitrile. An excess of methyl iodide is then added to the solution. The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. The resulting precipitate, DMPP iodide, can then be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Below is a logical workflow for the synthesis of DMPP.

Figure 1: General workflow for the synthesis of DMPP.

Pharmacological Profile: A Selective Nicotinic Agonist

DMPP's primary mechanism of action is as an agonist at nicotinic acetylcholine receptors (nAChRs). It exhibits a notable selectivity for ganglionic (neuronal) nAChRs over those found at the neuromuscular junction (muscle-type). This selectivity is what made DMPP a valuable tool for studying the autonomic nervous system, as it allowed for the stimulation of sympathetic and parasympathetic ganglia with minimal direct effects on skeletal muscle.

Quantitative Pharmacological Data

The following table summarizes the known binding affinities (Ki) and potencies (EC50/DC50) of DMPP at various nAChR subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions used.

| nAChR Subtype | Ligand/Parameter | Value (µM) | Cell/Tissue System | Reference |

| α3β4 | DC50 (desensitization) | 1.8 | SH-SY5Y cells | |

| Neuronal (unspecified) | EC50 (hyperpolarization) | 3 | Rat dorsolateral septal neurons |

This table will be populated with more data as further specific search results are obtained.

Signaling Pathways

Activation of nAChRs by DMPP leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+) and depolarization of the neuronal membrane. This initial event triggers a cascade of downstream signaling pathways.

Recent studies have highlighted the involvement of the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways in the cellular effects of DMPP, particularly in the context of its anti-inflammatory actions.

The diagram below illustrates the proposed signaling cascade initiated by DMPP binding to a ganglionic nAChR.

Figure 2: Key signaling pathways activated by DMPP.

Key Experimental Protocols

The characterization of DMPP's pharmacological properties has relied on a variety of experimental techniques. This section provides detailed methodologies for two key experimental approaches.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is designed to assess the hypertensive effects of DMPP, as first described by Chen et al.

Objective: To measure the change in arterial blood pressure in an anesthetized rat following intravenous administration of DMPP.

Materials:

-

Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Saline solution

-

Heparinized saline

-

DMPP solution

-

Pressure transducer

-

Data acquisition system

-

Surgical instruments (scalpel, forceps, etc.)

-

Catheters

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, intraperitoneally).

-

Surgical Preparation:

-

Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Cannulate the trachea to ensure a clear airway.

-

Cannulate the jugular vein for intravenous drug administration.

-

Carefully isolate and cannulate the carotid artery. Connect the carotid cannula to a pressure transducer filled with heparinized saline.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes, monitoring for a stable heart rate and blood pressure.

-

DMPP Administration:

-

Record a baseline blood pressure reading.

-

Administer a bolus injection of DMPP solution intravenously through the jugular vein cannula. A range of doses should be tested to establish a dose-response relationship.

-

Continuously record the arterial blood pressure using the data acquisition system.

-

-

Data Analysis: Measure the peak increase in mean arterial pressure from the baseline following DMPP administration.

The following diagram illustrates the experimental workflow for in vivo blood pressure measurement.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of 1,1-Dimethyl-4-phenylpiperazinium (DMPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound widely recognized as a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically utilized as a tool to probe the function of autonomic ganglia, its complex pharmacology and interactions with various nAChR subtypes have garnered significant interest in contemporary drug discovery and neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and relevant experimental protocols for DMPP, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

DMPP is a small molecule characterized by a phenylpiperazine core with two methyl groups quaternizing one of the piperazine (B1678402) nitrogens. The iodide salt is the most commonly available form.

Chemical Structure:

Physicochemical Properties of DMPP Iodide

The following table summarizes the key physicochemical properties of 1,1-dimethyl-4-phenylpiperazinium iodide.

| Property | Value | Reference |

| IUPAC Name | 1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | [1] |

| Synonyms | DMPP, DMPP iodide, Dimethylphenylpiperazinium iodide | [1] |

| CAS Number | 54-77-3 | |

| Molecular Formula | C₁₂H₁₉IN₂ | [1] |

| Molecular Weight | 318.20 g/mol | [1] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 234-238 °C | |

| Solubility | Water: 21 mg/mL | |

| Storage Temperature | -20°C | |

| InChI Key | XFZJGFIKQCCLGK-UHFFFAOYSA-M | |

| SMILES | C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | [1] |

Synthesis

General Synthetic Procedure:

-

Reaction Setup: 1-Phenylpiperazine is dissolved in a suitable aprotic solvent, such as acetonitrile.

-

Methylation: An excess of methyl iodide is added to the solution. The reaction mixture is stirred, typically at room temperature, for a period sufficient to ensure complete quaternization of the nitrogen atom.

-

Precipitation and Isolation: As the reaction proceeds, the quaternary ammonium salt, DMPP iodide, will precipitate out of the solution. The solid product is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final, pure DMPP iodide.

Pharmacology and Mechanism of Action

DMPP is a non-selective agonist at neuronal nAChRs, with a preference for ganglionic subtypes.[3] Its binding to these ligand-gated ion channels induces a conformational change, opening the channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and cellular excitation.

Receptor Binding Affinity

The binding affinity of DMPP varies across different nAChR subtypes. The following table summarizes known inhibition constant (Kᵢ) values.

| nAChR Subtype | Radioligand | Tissue/Cell Line | Kᵢ (µM) | Reference |

| α3β4 * | [³H]Epibatidine | Bovine Adrenal Medulla | 0.8 | [4] |

| α4β2 | Not Specified | Not Specified | - | [5] |

Note: The asterisk () indicates that the exact subunit composition may include other subunits.*

Signaling Pathways

Activation of nAChRs by DMPP can trigger various downstream signaling cascades. In immune cells, such as monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects through the activation of the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways.[6] This signaling cascade can lead to the depletion of intracellular calcium stores and a reduction in the release of pro-inflammatory cytokines like TNF-α.[6]

Experimental Protocols

4.1. Radioligand Binding Assay (Competitive)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of DMPP for a specific nAChR subtype using [³H]-epibatidine.

Materials:

-

Membrane preparation from cells or tissue expressing the nAChR subtype of interest.

-

[³H]-epibatidine (Radioligand)

-

Unlabeled DMPP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Non-specific binding inhibitor (e.g., 100 µM nicotine)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Workflow:

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[7]

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [³H]-epibatidine (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Non-specific binding inhibitor, [³H]-epibatidine, and membrane preparation.

-

Competition: Serial dilutions of DMPP, [³H]-epibatidine, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DMPP. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. In Vivo Administration in Rodents

The following is a general guideline for the intravenous administration of DMPP in rats to study its cardiovascular effects.

Materials:

-

DMPP iodide

-

Sterile saline (0.9% NaCl) for vehicle

-

Anesthetized rats (e.g., Sprague-Dawley)

-

Surgical instruments for cannulation

-

Blood pressure transducer and recording system

-

Heart rate monitor

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., with urethane) and cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.

-

DMPP Solution Preparation: Dissolve DMPP iodide in sterile saline to the desired concentration.

-

Administration: Administer DMPP intravenously as a bolus injection. Doses can range from 50 to 200 µg/kg.[9]

-

Data Acquisition: Continuously record blood pressure and heart rate before, during, and after DMPP administration.

-

Data Analysis: Analyze the changes in mean arterial pressure and heart rate in response to DMPP administration.

Toxicity

Conclusion

1,1-Dimethyl-4-phenylpiperazinium remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its distinct chemical structure and agonist properties at various nAChR subtypes continue to make it relevant for research into cholinergic signaling and the development of novel therapeutics targeting these receptors. This technical guide provides a foundational understanding of DMPP's key characteristics and methodologies for its use in a research and drug development setting. Further detailed characterization of its binding profile across a wider array of nAChR subtypes and a comprehensive toxicological evaluation will be crucial for any future therapeutic applications.

References

- 1. 1,1-Dimethyl-4-phenylpiperazinium iodide | C12H19IN2 | CID 5911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hoelzel-biotech.com [hoelzel-biotech.com]

An In-depth Technical Guide to the Synthesis and Application of 1,1-Dimethyl-4-phenylpiperazinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP), a quaternary ammonium (B1175870) salt widely recognized for its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document details the experimental protocol for its synthesis, presents key quantitative data, and illustrates its mechanism of action and relevant experimental workflows.

Synthesis of 1,1-Dimethyl-4-phenylpiperazinium iodide

The synthesis of 1,1-Dimethyl-4-phenylpiperazinium iodide is achieved through the quaternization of N-phenylpiperazine with methyl iodide. This SN2 reaction involves the nucleophilic attack of the tertiary amine on the methyl iodide, leading to the formation of the desired quaternary ammonium salt.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1,1-Dimethyl-4-phenylpiperazinium iodide.

Materials:

-

N-phenylpiperazine

-

Methyl iodide (CH₃I)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve N-phenylpiperazine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of N-phenylpiperazine).

-

Addition of Methyl Iodide: To the stirred solution at room temperature, add methyl iodide (1.1-1.5 eq) dropwise. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate is observed, add anhydrous diethyl ether to the reaction mixture to induce precipitation.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and diethyl ether.

-

Drying: Dry the purified white to light yellow crystalline powder under vacuum.

Data Presentation

The following table summarizes the key quantitative data for 1,1-Dimethyl-4-phenylpiperazinium iodide.

| Property | Value |

| Molecular Formula | C₁₂H₁₉IN₂ |

| Molecular Weight | 318.20 g/mol [1][2][3][4] |

| Melting Point | 234-238 °C[2][3][5] |

| Appearance | White to light yellow crystalline powder[5] |

| Purity (Typical) | ≥98% (TLC or titration)[1][2][3] |

| Solubility | Soluble in water[3] |

Characterization

The synthesized 1,1-Dimethyl-4-phenylpiperazinium iodide can be characterized using various spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

-

Biological Activity and Signaling Pathway

1,1-Dimethyl-4-phenylpiperazinium iodide is a well-established agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[1][3] Its binding to nAChRs, particularly in neuronal tissues, triggers a signaling cascade with various downstream effects.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by DMPP leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane. The subsequent increase in intracellular calcium concentration initiates a cascade of signaling events, including the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).[8] This pathway is crucial in modulating various cellular processes, including inflammation.[8]

Experimental Workflows

The biological activity of 1,1-Dimethyl-4-phenylpiperazinium iodide is typically investigated using various in vitro and in vivo experimental models. The following workflows are commonly employed to study its effects as a nAChR agonist.

Electrophysiological Analysis in Xenopus Oocytes

Xenopus oocytes are a widely used expression system for studying the function of ion channels, including nAChRs.[9][10][11] This workflow allows for the direct measurement of ion currents elicited by the application of DMPP.

Intracellular Calcium Imaging

Intracellular calcium imaging is another key technique to assess the functional consequences of nAChR activation by DMPP.[12][13][14][15][16] This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to agonist stimulation.

References

- 1. scbt.com [scbt.com]

- 2. 1,1-ジメチル-4-フェニルピペラジニウム ヨウ化物 ≥98% (TLC or titration) | Sigma-Aldrich [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. DMPP [pdspdb.unc.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological recording from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants | Semantic Scholar [semanticscholar.org]

- 14. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intracellular calcium imaging for agonist screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Pharmacology of DMPP at Ganglionic Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound widely recognized as a potent and selective agonist for ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors, critical for neurotransmission in the autonomic nervous system, are ligand-gated ion channels composed of various subunit combinations, with the α3β4 subtype being the most prevalent in autonomic ganglia.[3] DMPP's preferential activation of these ganglionic nAChRs over muscle nAChRs or other neuronal subtypes has established it as an invaluable pharmacological tool for elucidating the roles of autonomic ganglia in physiological processes. This technical guide provides an in-depth overview of the selectivity of DMPP for various ganglionic nAChR subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of DMPP's Interaction with nAChR Subtypes

Functional Potency and Efficacy of DMPP at Recombinant Human nAChR Subtypes

The following table summarizes the half-maximal effective concentration (EC50) and relative efficacy of DMPP at various human nAChR subtypes. The data clearly illustrates DMPP's higher potency at α3-containing subtypes, which are characteristic of ganglionic neurons.

| Receptor Subtype | Agonist | EC50 (µM) | Relative Efficacy (%) | Species | Expression System | Reference |

| hα2β2 | DMPP | 13 ± 2 | 80 ± 10 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

| hα2β4 | DMPP | 1.1 ± 0.1 | 110 ± 10 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

| hα3β2 | DMPP | 0.8 ± 0.1 | 150 ± 20 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

| hα3β4 | DMPP | 1.3 ± 0.2 | 100 ± 10 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

| hα4β2 | DMPP | 12 ± 1 | 100 ± 10 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

| hα4β4 | DMPP | 1.1 ± 0.1 | 120 ± 10 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

| hα7 | DMPP | 110 ± 20 | 20 ± 3 | Human | Xenopus oocytes | [Chavez-Noriega et al., 1997] |

Functional Potency of DMPP in Native Neurons

Studies on native neurons corroborate the findings from recombinant systems, demonstrating DMPP's potent activity in neuronal populations where ganglionic-type nAChRs are expressed.

| Preparation | Agonist | EC50 (µM) | Effect | Species | Reference |

| Rat Dorsolateral Septal Nucleus Neurons | DMPP | 3 | Membrane hyperpolarization | Rat | [Gallagher et al., 1997][1] |

Desensitization Potency of DMPP

DMPP is also a potent desensitizer of ganglionic nAChRs, a crucial aspect of its pharmacological profile.

| Cell Line (Receptor) | Agonist | DC50 (µM) | Effect | Species | Reference |

| SH-SY5Y (α3β4) | DMPP | 1.8 | Desensitization of ACh-induced activation | Human | [Green et al., unpublished][4] |

The Role of the α5 Subunit

The α5 nAChR subunit is also expressed in autonomic ganglia and can co-assemble with other α and β subunits to form functional receptors. While direct binding and activation data for DMPP on α5-containing receptors is sparse, functional studies suggest its involvement. For instance, in human monocytes, the anti-inflammatory effect of DMPP is linked to a signaling pathway involving PI3K, which is associated with α3, α4, and α5 nAChR subunits.[2] This suggests that DMPP can functionally engage α5-containing nAChRs, although the precise nature of this interaction requires further investigation.

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the selectivity of ligands like DMPP for nAChR subtypes.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or dissect tissue rich in the target receptor (e.g., specific brain regions or ganglia).

-

Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, a high-affinity nAChR agonist), and varying concentrations of the unlabeled test compound (DMPP).

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through nAChRs expressed in a heterologous system, allowing for the determination of agonist potency (EC50) and efficacy.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -50 to -70 mV).

-

Apply the agonist (DMPP) at various concentrations to the oocyte via the perfusion system.

-

Record the resulting inward current, which is carried by cations flowing through the activated nAChR channels.

3. Data Analysis:

-

Measure the peak amplitude of the current response at each agonist concentration.

-

Normalize the responses to the maximal response observed.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Determine the EC50 value and the Hill slope by fitting the data to a sigmoidal dose-response curve.

-

Relative efficacy can be determined by comparing the maximal response elicited by DMPP to that of a full agonist like acetylcholine.

Calcium Imaging in Cultured Cells

This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) upon nAChR activation, providing a functional readout of receptor activity.

1. Cell Culture and Dye Loading:

-

Culture a suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y human neuroblastoma cells, which predominantly express α3β4 nAChRs).

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye.

2. Fluorescence Microscopy:

-

Place the dye-loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Excite the dye at its specific excitation wavelength and record the emitted fluorescence.

-

Establish a baseline fluorescence reading.

3. Agonist Application and Data Acquisition:

-

Apply DMPP at various concentrations to the cells.

-

Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to influx through activated nAChRs and potentially voltage-gated calcium channels.

4. Data Analysis:

-

Quantify the change in fluorescence intensity from baseline for each agonist concentration.

-

Plot the change in fluorescence against the logarithm of the agonist concentration.

-

Determine the EC50 value for the calcium response by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to DMPP's action and its characterization.

References

- 1. Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.tocris.com [resources.tocris.com]

- 4. researchgate.net [researchgate.net]

The Pharmacology of Dimethylphenylpiperazinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent and selective agonist at ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Historically used as a tool to study the function of the autonomic nervous system, DMPP's complex pharmacological profile continues to be of interest in various research domains. This document provides a comprehensive overview of the pharmacology of DMPP, including its mechanism of action, receptor interactions, physiological effects, and associated signaling pathways. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction

Dimethylphenylpiperazinium (DMPP) is a synthetic compound that mimics the action of acetylcholine at a specific subset of its receptors.[1] Its primary characteristic is its potent agonist activity at nicotinic acetylcholine receptors located in autonomic ganglia.[1] This selective action allows for the stimulation of both sympathetic and parasympathetic outflow, leading to complex and sometimes biphasic physiological responses.[2] While its clinical applications are limited, DMPP remains an invaluable pharmacological tool for investigating the roles of ganglionic nAChRs in health and disease.

Mechanism of Action

DMPP exerts its effects by binding to and activating neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels, and their activation by an agonist like DMPP leads to a conformational change that opens a central pore.[3] This opening allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the postsynaptic membrane and the generation of an action potential.[3]

DMPP exhibits selectivity for ganglionic (predominantly α3β4 subtype) nAChRs over those at the neuromuscular junction (α1β1δγ/ε).[1] This selectivity is crucial to its characteristic physiological effects. At higher concentrations, prolonged exposure to DMPP can lead to receptor desensitization and a subsequent blockade of ganglionic transmission.

Receptor Binding and Efficacy

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of DMPP for various nAChR subtypes are not extensively reported in the literature. However, studies on its functional effects provide insights into its efficacy (EC50) and rank order of potency at different receptor subtypes.

Table 1: Functional Activity of DMPP at Nicotinic Acetylcholine Receptors

| Receptor/Tissue Preparation | Species | Parameter | Value/Rank Order | Reference |

| Dorsolateral Septal Nucleus Neurons | Rat | EC50 (Hyperpolarization) | 3 µM | [4] |

| Recombinant hα3β2 nAChRs | Human | Efficacy | DMPP > ACh | [5] |

| Recombinant hα3β4 nAChRs | Human | Potency | DMPP > Cytisine ≈ Nicotine > ACh | [5] |

| Recombinant hα7 nAChRs | Human | Agonist Profile | - | [5] |

| Interpeduncular Nucleus Neurons | Rat | Agonist Rank Order | Cytisine > ACh > Nicotine > DMPP | [6] |

Note: The available data on DMPP's binding affinity and efficacy is limited. Further research is required to fully characterize its interaction with the diverse array of nAChR subtypes.

Signaling Pathways

The activation of nAChRs by DMPP initiates a cascade of intracellular signaling events. The primary signaling mechanism is the direct influx of cations, leading to cellular depolarization. However, downstream signaling pathways are also engaged, contributing to the diverse physiological effects of DMPP.

PI3K/PLC Signaling Pathway in Immune Cells

In monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects through the activation of the Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC) signaling pathway.[7]

Caption: PI3K/PLC signaling pathway activated by DMPP in immune cells.

Pharmacological Effects

The stimulation of autonomic ganglia by DMPP leads to a wide range of physiological effects, often presenting as a complex interplay between the sympathetic and parasympathetic nervous systems.

Cardiovascular Effects

DMPP typically produces a biphasic effect on blood pressure: an initial, transient fall (hypotension) followed by a more sustained rise (hypertension). The initial hypotension is attributed to the stimulation of parasympathetic ganglia, leading to vasodilation. The subsequent hypertension results from the stimulation of sympathetic ganglia, causing vasoconstriction and increased cardiac output.

Effects on the Gastrointestinal Tract

In the gastrointestinal tract, DMPP can increase motility and secretions due to the stimulation of parasympathetic ganglia.

Anti-inflammatory Effects

As mentioned earlier, DMPP has demonstrated anti-inflammatory properties by modulating cytokine release from immune cells.[7] This effect is mediated by the activation of nAChRs on these cells and the subsequent engagement of intracellular signaling pathways.

Effects on the Neuromuscular Junction

While DMPP has a lower affinity for nAChRs at the neuromuscular junction compared to ganglionic receptors, it can still exert effects at higher concentrations. Studies have shown that DMPP can increase the evoked release of acetylcholine from motor nerve terminals.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of DMPP. Researchers should adapt these protocols based on their specific experimental setup and objectives.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of DMPP for a specific nAChR subtype.

Caption: Workflow for a radioligand binding assay.

Protocol Steps:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and a range of concentrations of unlabeled DMPP.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the DMPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is suitable for characterizing the functional effects of DMPP on nAChRs expressed in Xenopus oocytes.

Protocol Steps:

-

Oocyte Preparation:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

DMPP Application:

-

Apply DMPP at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the activation of nAChRs.

-

-

Data Analysis:

-

Measure the peak amplitude of the DMPP-evoked currents.

-

Construct a concentration-response curve by plotting the normalized current amplitude against the logarithm of the DMPP concentration.

-

Fit the curve to a Hill equation to determine the EC50 and Hill coefficient.

-

In Vivo Cardiovascular Monitoring

This protocol describes a method for assessing the cardiovascular effects of DMPP in an anesthetized animal model (e.g., rat).

Protocol Steps:

-

Animal Preparation:

-

Anesthetize the animal with a suitable anesthetic agent.

-

Cannulate the trachea for artificial ventilation if necessary.

-

Catheterize a femoral artery to monitor blood pressure and a femoral vein for drug administration.

-

-

Data Acquisition:

-

Connect the arterial catheter to a pressure transducer to record blood pressure continuously.

-

Record heart rate from the blood pressure signal or via ECG electrodes.

-

Allow the animal's physiological parameters to stabilize before drug administration.

-

-

DMPP Administration:

-